molecular formula C8H15Cl2N3O B15326668 [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

Cat. No.: B15326668
M. Wt: 240.13 g/mol
InChI Key: IAOIETQIFHOLHR-OQUWVHHMSA-N
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Description

[(2R,3S)-2-(1H-Pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride is a chiral amine salt featuring a tetrahydrofuran (oxolane) ring substituted with a pyrazole moiety. Key characteristics include:

  • Molecular Formula: Likely C₉H₁₆Cl₂N₃O (inferred from and ).
  • Molecular Weight: 259.39 g/mol.
  • Stereochemistry: The (2R,3S) configuration confers enantiomeric specificity, critical for biological interactions.
  • Physicochemical Properties: As a dihydrochloride salt, it exhibits enhanced water solubility and stability compared to freebase amines.

Properties

Molecular Formula

C8H15Cl2N3O

Molecular Weight

240.13 g/mol

IUPAC Name

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C8H13N3O.2ClH/c9-3-6-1-2-12-8(6)7-4-10-11-5-7;;/h4-6,8H,1-3,9H2,(H,10,11);2*1H/t6-,8+;;/m0../s1

InChI Key

IAOIETQIFHOLHR-OQUWVHHMSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1CN)C2=CNN=C2.Cl.Cl

Canonical SMILES

C1COC(C1CN)C2=CNN=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

The synthesis of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves several steps. One common method includes the reaction of a pyrazole derivative with an oxolane derivative under specific conditions. The reaction typically requires a catalyst and is carried out in a controlled environment to ensure the desired stereochemistry . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

[(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties . In medicine, it is explored for its potential therapeutic effects. Industrial applications include its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2R,3S)-2-(1H-pyrazol-4-yl)oxolan-3-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features

The compound belongs to a class of oxolane-ring-containing methanamine derivatives with diverse heterocyclic substituents. Below is a comparison with key analogs:

Compound Name Core Structure Substituent Molecular Formula Molecular Weight (g/mol) CAS/Reference
[(2R,3S)-2-(1H-Pyrazol-4-yl)oxolan-3-yl]methanamine dihydrochloride (Target) Oxolane + methanamine 1H-Pyrazol-4-yl C₉H₁₆Cl₂N₃O 259.39 1857077-32-7
[4-(Pyridin-3-ylmethyl)oxan-4-yl]methanamine dihydrochloride Oxane + methanamine Pyridin-3-ylmethyl C₁₂H₁₈Cl₂N₂O 293.20 EN300-266217
{4H,5H,6H-Pyrrolo[1,2-b]pyrazol-2-yl}methanamine dihydrochloride Pyrrolo-pyrazole Fused bicyclic system C₇H₁₃Cl₂N₃ 210.10 1955548-05-6
2-(Trifluoromethyl-1,3-oxazol-4-yl)methanamine hydrochloride Oxazole Trifluoromethyl-oxazole C₅H₆ClF₃N₂O 202.56 2219419-00-6
rac-[(2R,3S)-2-(Piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride Oxolane + piperidine Piperidin-4-yl C₁₀H₂₀ClN₂O 234.73 2031242-82-5

Key Observations :

  • Heterocyclic Diversity : Pyrazole (target compound) vs. pyridine, oxazole, or piperidine substituents alter electronic properties and binding affinities.
  • Chirality : The (2R,3S) configuration in the target compound contrasts with racemic mixtures (e.g., ), which may reduce target selectivity.

Purity and Commercial Availability

  • Purity : ≥95% (common for building blocks; ).
  • Suppliers : Available from Enamine () and Fluorochem () as research-grade materials.

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